molecular formula C14H14BrIN4OS B452414 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea

Cat. No.: B452414
M. Wt: 493.16g/mol
InChI Key: NGHYSSSCFRFCFU-UHFFFAOYSA-N
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Description

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea is a complex organic compound that features a pyrazole ring substituted with bromine, ethyl, and carboxamide groups. This compound also contains an iodinated phenyl ring attached via a carbamothioyl linkage. The presence of both bromine and iodine atoms makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.

    Carbamothioyl Linkage Formation: The iodinated phenyl ring is then reacted with thiourea to form the carbamothioyl linkage.

    Final Coupling: The brominated pyrazole and the iodinated phenyl carbamothioyl compound are coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The carbamothioyl group can interact with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the iodinated phenyl ring and carbamothioyl group.

    4-iodo-1-ethyl-N-[(4-bromo-2-methylphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: Similar structure but with reversed positions of bromine and iodine.

Uniqueness

The unique combination of bromine, iodine, and the carbamothioyl linkage in N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-iodo-2-methylphenyl)thiourea provides distinct chemical properties that are not found in its similar compounds. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14BrIN4OS

Molecular Weight

493.16g/mol

IUPAC Name

4-bromo-1-ethyl-N-[(4-iodo-2-methylphenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H14BrIN4OS/c1-3-20-7-10(15)12(19-20)13(21)18-14(22)17-11-5-4-9(16)6-8(11)2/h4-7H,3H2,1-2H3,(H2,17,18,21,22)

InChI Key

NGHYSSSCFRFCFU-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C)Br

Origin of Product

United States

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